(E)-Ceftriaxone Disodium
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Overview
Description
Ceftriaxone (sodium salt) is a third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections. It is known for its broad-spectrum activity against gram-positive and gram-negative bacteria. Ceftriaxone is particularly effective in treating infections of the respiratory tract, skin, soft tissues, urinary tract, and meninges .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ceftriaxone (sodium salt) involves several steps, starting from the basic cephalosporin nucleusThe final product is then converted to its sodium salt form .
Industrial Production Methods
Industrial production of ceftriaxone (sodium salt) involves the crystallization of the compound from an aqueous solution, followed by drying and milling to obtain a fine powder. The process also includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Ceftriaxone (sodium salt) undergoes various chemical reactions, including:
Oxidation: Ceftriaxone can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Ceftriaxone can undergo substitution reactions, particularly at the methoxyimino group
Common Reagents and Conditions
Common reagents used in the reactions of ceftriaxone include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of ceftriaxone include various degradation products, which are often analyzed to understand the stability and efficacy of the compound .
Scientific Research Applications
Ceftriaxone (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of cephalosporin antibiotics and their chemical properties.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Widely used in clinical research to evaluate its efficacy in treating various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations .
Mechanism of Action
Ceftriaxone (sodium salt) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell lysis and death .
Comparison with Similar Compounds
Ceftriaxone (sodium salt) is often compared with other third-generation cephalosporins, such as cefotaxime and ceftazidime. While all these compounds share a similar mechanism of action, ceftriaxone is unique due to its longer half-life and higher stability, allowing for less frequent dosing. Additionally, ceftriaxone has a broader spectrum of activity against gram-negative bacteria compared to cefotaxime .
List of Similar Compounds
- Cefotaxime
- Ceftazidime
- Cefuroxime
- Cefepime
Properties
Molecular Formula |
C18H16N8Na2O7S3 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 |
InChI Key |
FDRNWTJTHBSPMW-BBJOQENWSA-L |
Isomeric SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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